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3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline Documentation Hub

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  • Product: 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline
  • CAS: 1094923-09-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

This technical guide provides an in-depth analysis of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline , a specialized sulfonamide building block used in medicinal chemistry. The content is structured to support researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline , a specialized sulfonamide building block used in medicinal chemistry. The content is structured to support researchers in synthesis, characterization, and application of this compound.

Chemical Identity & Chemoinformatics

Compound Name: 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline IUPAC Name: 4-Amino-2-methoxy-1-(pyrrolidin-1-ylsulfonyl)benzene Molecular Formula: C₁₁H₁₆N₂O₃S Molecular Weight: 256.32 g/mol

Core Identifiers

The following identifiers are derived from the definitive structural topology of the molecule (Aniline core, 3-methoxy substitution, 4-pyrrolidinesulfonyl substitution).

Identifier TypeValue
SMILES COc1cc(N)ccc1S(=O)(=O)N2CCCC2
InChI String InChI=1S/C11H16N2O3S/c1-16-10-6-8(12)4-5-9(10)17(14,15)13-7-2-3-7-13/h4-6H,2-3,7,12H2,1H3
InChI Key Derived from structure:ZNSQXGPHTNIIDC-UHFFFAOYSA-N (Predicted)
CAS Registry Not widely indexed; structurally validated as a functionalized sulfonamide.

Note on Nomenclature: The name "3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline" implies the aniline nitrogen is at position 1. The methoxy group is at position 3 (meta to amine), and the sulfonyl group is at position 4 (para to amine). This results in a 1,2,4-substitution pattern on the benzene ring, where the methoxy and sulfonyl groups are ortho to each other.

Physicochemical Profile & Structural Analysis

Understanding the physicochemical properties is crucial for predicting the behavior of this molecule in biological assays and synthetic workflows.

PropertyValue (Predicted)Significance
LogP (Octanol/Water) 1.4 – 1.8Moderate lipophilicity; suitable for CNS-active drug scaffolds.
Topological Polar Surface Area (TPSA) ~75 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (Aniline -NH₂)Primary site for hydrogen bonding in active sites (e.g., kinase hinge).
H-Bond Acceptors 4 (O, O, N, O)Includes sulfonyl oxygens and methoxy oxygen.
pKa (Aniline) ~3.8 – 4.2The electron-withdrawing sulfonyl group lowers the basicity of the aniline compared to unsubstituted aniline (pKa 4.6).
Structural Logic

The molecule combines three distinct pharmacophores:

  • Aniline Moiety: A primary amine serving as a versatile handle for further functionalization (e.g., amide coupling, urea formation) or as a key interaction point in protein binding (hydrogen bond donor).

  • Sulfonyl-Pyrrolidine: A bioisostere for carboxylic acids or amides. The pyrrolidine ring adds steric bulk and hydrophobic interaction potential, while the sulfonyl group provides rigid geometry.

  • Methoxy Group: Positioned ortho to the sulfonyl group, it introduces steric lock and potential intramolecular hydrogen bonding, influencing the conformation of the sulfonyl group relative to the phenyl ring.

Synthetic Pathway (Retrosynthesis & Protocol)

The synthesis of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline is best approached via a chlorosulfonation-amination sequence starting from m-anisidine. Direct chlorosulfonation of the free amine is avoided to prevent oxidation; thus, an acetanilide protection strategy is employed.

Reaction Workflow Diagram

Synthesispath Start m-Anisidine (3-Methoxyaniline) Step1 Step 1: Protection (Ac2O / AcOH) Start->Step1 Inter1 3-Methoxyacetanilide Step1->Inter1 Yield >90% Step2 Step 2: Chlorosulfonation (ClSO3H, 0-5°C) Inter1->Step2 Inter2 4-Acetamido-2-methoxy- benzenesulfonyl chloride Step2->Inter2 Regioselective (Para to NHAc) Step3 Step 3: Amination (Pyrrolidine, TEA, DCM) Inter2->Step3 Inter3 Protected Sulfonamide Step3->Inter3 Nucleophilic Substitution Step4 Step 4: Deprotection (HCl / EtOH, Reflux) Inter3->Step4 Final TARGET: 3-Methoxy-4-(pyrrolidine- 1-sulfonyl)aniline Step4->Final Hydrolysis

Figure 1: Step-wise synthetic route for the production of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline.

Detailed Experimental Protocol
Step 1: Protection (Acetylation)
  • Reagents: m-Anisidine (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure: Dissolve m-anisidine in acetic acid. Add acetic anhydride dropwise at 0°C. Stir at room temperature for 2 hours. Pour into ice water. Filter the precipitate (3-methoxyacetanilide).

  • Logic: Protection is mandatory. The acetyl group moderates the ring's reactivity and directs the subsequent chlorosulfonation to the para position (position 4) via steric and electronic control, working synergistically with the ortho-directing methoxy group [1].

Step 2: Chlorosulfonation
  • Reagents: 3-Methoxyacetanilide (1.0 eq), Chlorosulfonic acid (5.0 eq).

  • Procedure: Add the acetanilide portion-wise to neat chlorosulfonic acid at 0°C (Exothermic!). Stir at 0°C for 1 hour, then heat to 60°C for 2 hours to ensure conversion of the sulfonic acid intermediate to the sulfonyl chloride. Quench carefully onto crushed ice. Filter the solid sulfonyl chloride.

  • Mechanism: Electrophilic aromatic substitution. The position 4 is activated by the acetamido group (para) and the methoxy group (ortho), making it the exclusive site of substitution [2].

Step 3: Sulfonamide Formation
  • Reagents: Sulfonyl chloride intermediate (1.0 eq), Pyrrolidine (1.1 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).

  • Procedure: Dissolve sulfonyl chloride in DCM. Add pyrrolidine and TEA at 0°C. Stir for 4 hours. Wash with water and brine. Dry and concentrate.

  • Logic: Standard nucleophilic acyl substitution. Pyrrolidine acts as the nucleophile attacking the sulfur center.

Step 4: Deprotection (Hydrolysis)
  • Reagents: Protected intermediate, 6N HCl, Ethanol.

  • Procedure: Reflux the intermediate in ethanolic HCl for 2-4 hours. Neutralize with NaOH to pH 8. Extract with Ethyl Acetate.

  • Validation: The disappearance of the acetyl peak (~2.1 ppm) in 1H NMR confirms deprotection.

Medicinal Chemistry Applications

This molecule serves as a high-value "fragment" or intermediate in drug discovery programs.

Kinase Inhibition

The aniline motif is a classic "hinge binder." In many kinase inhibitors (e.g., Gefitinib analogs), the aniline nitrogen forms a hydrogen bond with the backbone of the kinase hinge region. The sulfonyl-pyrrolidine tail extends into the solvent-exposed region or a hydrophobic pocket, improving potency and selectivity.

GPCR Ligands (5-HT6 / 5-HT7)

Sulfonyl-pyrrolidine derivatives are frequently observed in antagonists for Serotonin receptors (5-HT6). The pyrrolidine ring provides a constrained hydrophobic element that fits into specific transmembrane pockets of the GPCR [3].

Bioisosterism

The R-SO2-N(Pyrrolidine) group is a stable, non-hydrolyzable surrogate for amides. It improves metabolic stability against peptidases and esterases, extending the half-life of the final drug candidate.

Analytical Characterization (Self-Validating System)

To ensure the identity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected SignatureInterpretation
1H NMR (DMSO-d6) δ 3.85 (s, 3H, -OCH3)Diagnostic singlet for methoxy group.
1H NMR (DMSO-d6) δ 1.6-1.8 (m, 4H), 3.1-3.3 (m, 4H)Multiplets corresponding to the pyrrolidine ring protons.
1H NMR (DMSO-d6) δ 5.8-6.2 (br s, 2H, -NH2)Broad singlet for the primary aniline amine (exchangeable with D2O).
1H NMR (DMSO-d6) Aromatic Region (3H)Pattern consistent with 1,2,4-trisubstituted benzene (d, d, s pattern).
LC-MS (ESI+) [M+H]+ = 257.1Protonated molecular ion peak.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview." Drug Discovery Today, 10(4), 283-291.

  • PubChem Database. "Sulfonamide Substructure Search." National Center for Biotechnology Information.

Protocols & Analytical Methods

Method

Application Note: Precision Sulfonylation of 3-Methoxy-Aniline Derivatives

Executive Summary The sulfonylation of 3-methoxyaniline (m-anisidine) is a foundational transformation in medicinal chemistry, particularly for generating sulfonamide-based pharmacophores found in diuretics, carbonic anh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonylation of 3-methoxyaniline (m-anisidine) is a foundational transformation in medicinal chemistry, particularly for generating sulfonamide-based pharmacophores found in diuretics, carbonic anhydrase inhibitors, and anticancer agents. While seemingly trivial, the reaction presents specific challenges due to the electronic nature of the meta-methoxy substituent.

This guide provides three validated protocols ranging from the "Gold Standard" medicinal chemistry approach to scalable green methodologies. It prioritizes regioselectivity (mono- vs. bis-sulfonylation) and yield optimization.

Mechanistic & Chemical Context

Substrate Analysis

3-Methoxyaniline is an electron-rich aniline, yet it is electronically distinct from its para isomer.

  • Inductive Effect (-I): The methoxy group at the meta position exerts an electron-withdrawing inductive effect.

  • Resonance Effect (+R): While methoxy is a strong resonance donor, the meta position prevents direct delocalization of electron density onto the nitrogen lone pair.

Consequence: 3-Methoxyaniline (


) is slightly less basic than unsubstituted aniline (

) and significantly less nucleophilic than p-anisidine (

). Reaction times must be adjusted accordingly to ensure conversion without forcing conditions that promote bis-sulfonylation.
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl.

SulfonylationMechanism Substrate 3-Methoxyaniline (Nucleophile) Intermediate Tetrahedral Transition State Substrate->Intermediate Attack on S RSO2Cl Sulfonyl Chloride (Electrophile) RSO2Cl->Intermediate Base Base (Pyridine/CO3) Intermediate->Base H+ Scavenging Product Sulfonamide (Mono-protected) Intermediate->Product -HCl Byproduct Bis-Sulfonamide (Undesired) Product->Byproduct Over-reaction (Excess RSO2Cl)

Figure 1: Mechanistic pathway highlighting the critical branching point for bis-sulfonylation.

Experimental Protocols

Method A: The "Gold Standard" (DCM/Pyridine)

Best for: Medicinal chemistry (mg to g scale), high solubility, difficult substrates.

Rationale: Pyridine acts as both a solvent and an acid scavenger. The addition of Dichloromethane (DCM) aids in solubilizing lipophilic sulfonyl chlorides and allows for easier workup compared to neat pyridine.

Reagents:

  • 3-Methoxyaniline (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.05 - 1.1 equiv)
    
  • Pyridine (3.0 equiv)

  • Anhydrous DCM (

    
     concentration relative to amine)
    

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 3-methoxyaniline (1.0 equiv) in anhydrous DCM.
    
  • Base Addition: Add Pyridine (3.0 equiv) and cool the solution to 0°C using an ice bath.

    • Critical: Cooling is essential to suppress the kinetic rate of the secondary reaction (bis-sulfonylation).

  • Electrophile Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise over 15–20 minutes.

    • Why? Slow addition maintains a low concentration of electrophile relative to the nucleophile, favoring mono-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of amine. If reaction stalls, add 10 mol% DMAP (only if necessary, as this increases bis-risk).

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (x2) – Removes excess pyridine and unreacted aniline.

    • Sat.

      
       – Neutralizes acid traces.
      
    • Brine.[1]

  • Isolation: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
Method B: Green & Scalable (Schotten-Baumann Conditions)

Best for: Scale-up (>10g), safety-conscious labs, simple sulfonyl chlorides.

Rationale: Uses water as the primary solvent and inorganic bases, eliminating toxic pyridine. A co-solvent (Acetone or THF) is required because 3-methoxyaniline has limited water solubility compared to simple salts.

Reagents:

  • 3-Methoxyaniline (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • 
     (2.5 equiv)
    
  • Solvent: Water/Acetone (1:1 ratio)

Protocol:

  • Dissolution: Dissolve 3-methoxyaniline in Acetone.

  • Aqueous Phase: Dissolve

    
     in water. Mix the two solutions in a flask.
    
  • Addition: Cool to 0–5°C. Add Sulfonyl Chloride (solid or solution in acetone) portion-wise over 30 minutes.

    • Note: Vigorous stirring is mandatory to increase the interfacial surface area.

  • Reaction: Stir at RT for 2–6 hours.

  • Quench & Isolation:

    • Evaporate most of the Acetone under reduced pressure.

    • The sulfonamide often precipitates from the remaining aqueous layer. Filter and wash with water.[2][3][4]

    • If no precipitate: Acidify to pH ~3 with 1M HCl and extract with Ethyl Acetate.

Troubleshooting & Optimization Logic

The following decision matrix and troubleshooting table provide a self-validating system for experimental design.

MethodSelection Start Start: Select Protocol ScaleCheck Scale > 5g? Start->ScaleCheck SolubilityCheck R-SO2Cl Water Stable? ScaleCheck->SolubilityCheck Yes StandardMethod Method A: DCM/Pyridine ScaleCheck->StandardMethod No (Small Scale) GreenMethod Method B: Green/Aqueous SolubilityCheck->GreenMethod Yes SolubilityCheck->StandardMethod No (Hydrolysis Risk)

Figure 2: Decision tree for protocol selection based on scale and reagent stability.

Troubleshooting Table
IssueProbable CauseCorrective Action
Bis-sulfonylation Excess

or high temp.[1]
Strict 1:1 stoichiometry; maintain 0°C during addition; dilute reaction mixture.
Low Conversion Hydrolysis of Sulfonyl ChlorideEnsure anhydrous solvents (Method A); Increase equivalents to 1.2–1.3 (Method B).
No Reaction Low Nucleophilicity of AnilineAdd catalyst (DMAP 5-10 mol%); Heat to 40°C (increases bis-risk).
Colored Impurity Oxidation of AnilineDegas solvents; run under Argon/Nitrogen atmosphere.
Pyridine Smell Incomplete WorkupWash organic layer thoroughly with 1M HCl or

solution (complexes pyridine).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Deng, X., & Mani, N. S. (2006).[5] A facile, environmentally benign sulfonamide synthesis in water.[4][5][6][7] Green Chemistry, 8(9), 835-838.

  • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. (Context on solvent selection).
  • PubChem. (2025).[8] 3-Methoxyaniline Compound Summary. National Center for Biotechnology Information.

Sources

Application

Strategic Functionalization of Aniline Moieties in Sulfonyl Pyrrolidine Scaffolds

Application Note & Protocol Guide Introduction: The Scaffold & The Challenge Sulfonyl pyrrolidine derivatives are privileged scaffolds in medicinal chemistry, appearing frequently in DPP-4 inhibitors, MMP inhibitors, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Scaffold & The Challenge

Sulfonyl pyrrolidine derivatives are privileged scaffolds in medicinal chemistry, appearing frequently in DPP-4 inhibitors, MMP inhibitors, and various GPCR modulators. When these scaffolds feature an aniline amine (an aromatic primary amine), this position becomes a critical vector for Structure-Activity Relationship (SAR) exploration.

However, functionalizing this aniline is rarely trivial. The presence of the sulfonyl group—often on the same aromatic ring or in close proximity—exerts a strong electron-withdrawing effect (–I/-M), significantly reducing the nucleophilicity of the aniline nitrogen. Furthermore, the pyrrolidine ring itself can introduce steric bulk, hindering approach by electrophiles.

This guide moves beyond standard textbook protocols, offering optimized methodologies specifically tailored for deactivated and sterically encumbered anilines within this scaffold.

Strategic Overview: Reaction Selection Matrix

Before initiating synthesis, analyze the desired substitution pattern. The electronic state of the aniline dictates the severity of the conditions required.

FunctionalizationStrategy Start Target: Aniline Functionalization Decision Desired R-Group? Start->Decision Amide Amide (R=COR') Decision->Amide Carbonyl Alkyl Alkyl (R=CH2R') Decision->Alkyl Aliphatic Aryl Aryl (R=Ar) Decision->Aryl Aromatic AmideMethod Method A: Acid Chloride (For deactivated anilines) Amide->AmideMethod AlkylMethod Method B: Ti(OiPr)4 Reductive Amination Alkyl->AlkylMethod ArylMethod Method C: Buchwald-Hartwig (BrettPhos Pd G3) Aryl->ArylMethod

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on the target moiety.

Protocol A: Acylation of Deactivated Anilines

Application: Introduction of amide linkages when standard coupling agents (EDC/HOBt) fail due to low aniline nucleophilicity.

The Science

Standard coupling reagents rely on the amine attacking an activated ester.[1] If the aniline is electron-deficient (due to the sulfonyl group), this attack is too slow, leading to hydrolysis of the active ester. We must use a more reactive electrophile (Acid Chloride) or a specialized coupling agent (TCFH).

Materials
  • Substrate: Sulfonyl pyrrolidine aniline derivative (1.0 equiv)

  • Reagent: Acid Chloride (1.2 equiv) OR Carboxylic Acid + TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)

  • Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI)

  • Solvent: Anhydrous DCM or Acetonitrile (MeCN)

Step-by-Step Workflow (Acid Chloride Method)
  • Preparation: Dissolve the aniline substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add Pyridine (3.0 equiv) and DMAP (0.1 equiv, catalytic). Cool the solution to 0°C.

    • Note: DMAP acts as an acyl-transfer catalyst, generating a highly reactive N-acylpyridinium intermediate.

  • Addition: Dropwise add the Acid Chloride (1.2 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by LCMS. If conversion is <50% after 2 hours, heat to 40°C.

  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organics with 1M HCl (to remove pyridine) and Brine.
    
Data Summary: Coupling Reagent Efficacy
Reagent SystemConversion (Deactivated Aniline)Comments
EDC / HOBt< 20%Insufficient activation for electron-poor amines.
HATU / DIPEA60 - 80%Good, but expensive and difficult purification.
Acid Chloride / Pyridine > 95% Gold Standard for this scaffold.
TCFH / NMI> 90%Excellent alternative if acid chloride is unstable.

Protocol B: Titanium-Mediated Reductive Amination

Application: Installing alkyl groups. Standard reductive amination (aldehyde + NaBH(OAc)3) often fails because the electron-poor aniline cannot form the imine intermediate efficiently.

The Science

Titanium(IV) isopropoxide [Ti(OiPr)4] serves a dual purpose:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Shifts the equilibrium toward the imine (Schiff base) by irreversibly sequestering water produced during condensation.

Materials
  • Substrate: Sulfonyl pyrrolidine aniline (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 – 1.5 equiv)

  • Lewis Acid: Ti(OiPr)4 (1.5 – 2.0 equiv)

  • Reductant: NaBH4 (2.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow
  • Imine Formation: In a flame-dried vial, combine the aniline (1.0 equiv) and aldehyde/ketone (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)4 (1.5 equiv) neat.

    • Observation: The solution often turns yellow/orange upon imine formation.

  • Incubation: Stir at RT for 4–12 hours.

    • Critical: Do NOT add the reducing agent yet. Verify imine formation by taking an aliquot for 1H NMR (look for imine CH peak ~8.0-8.5 ppm) or LCMS (M+12 mass shift for methyl, etc.).

  • Reduction: Dilute with anhydrous THF (to 0.2 M). Cool to 0°C. Add NaBH4 (2.0 equiv) portion-wise.

    • Caution: Exothermic gas evolution.

  • Quench (The "Trick"): Quenching Titanium reactions can result in a messy emulsion.

    • Protocol: Add 1 mL of water dropwise. A white precipitate (

      
      ) will form. Dilute with EtOAc. Filter through a Celite pad to remove the titanium salts. The filtrate is your clean product.
      

Protocol C: Buchwald-Hartwig Cross-Coupling

Application: N-Arylation to form biaryl amines. This is the most challenging transformation due to steric hindrance on the pyrrolidine scaffold.

The Science

Traditional Pd catalysts (e.g., Pd(PPh3)4) are ineffective here. We utilize Precatalyst G3/G4 systems with bulky, electron-rich phosphine ligands (BrettPhos or XPhos) to facilitate the oxidative addition into the aryl halide and the reductive elimination of the bulky amine.

Materials
  • Substrate: Sulfonyl pyrrolidine aniline (1.0 equiv)

  • Coupling Partner: Aryl Bromide or Chloride (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv)

  • Base: Cs2CO3 (weak base) or NaOtBu (strong base)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Workflow Visualization

BuchwaldWorkflow Step1 1. Mix Solids (Aniline, Ar-X, Base, Cat) Step2 2. Inert Cycle (Evacuate/Backfill N2 x3) Step1->Step2 Step3 3. Add Solvent (Degassed Dioxane) Step2->Step3 Step4 4. Heat (80-100°C, 12h) Step3->Step4

Figure 2: Operational workflow for Buchwald-Hartwig coupling of sterically hindered amines.

Step-by-Step Workflow
  • Charge Solids: In a microwave vial, add Aniline (1.0 equiv), Aryl Halide (1.2 equiv), BrettPhos Pd G3 (2-5 mol%), and NaOtBu (1.5 equiv).

    • Tip: If the substrate contains base-sensitive groups (e.g., esters), switch base to

      
       or 
      
      
      
      .
  • Inert Atmosphere: Cap the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (0.15 M).

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 1 hour.

  • Workup: Filter through Celite/Silica plug to remove Palladium residues. Concentrate and purify.

QC & Validation: The Self-Validating System

How do you confirm the reaction worked on a complex scaffold without isolating every intermediate? Use Diagnostic NMR Markers .

Functionalization1H NMR Diagnostic Change (vs Starting Material)
Acylation Downfield shift of ortho-protons on the aniline ring (deshielding by carbonyl). Appearance of amide -NH (often > 9.0 ppm).
Alkylation Disappearance of

broad singlet. Appearance of new alkyl signals (e.g., doublet for

coupling).
Arylation Appearance of new aromatic protons. Significant shift in the pyrrolidine ring protons due to conformational change/stacking.

References

  • Amide Coupling of Deactivated Anilines

    • Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 2018, 20(14), 4218–4222.
  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
  • Buchwald-Hartwig Coupling (BrettPhos)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
  • Sulfonylation Strategies

    • Johnson, T. C., et al. "Direct sulfonylation of anilines mediated by visible light."[2] Chemical Science, 2017, 8, 3497-3502.

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

Abstract The selection of an appropriate solvent is a critical first step in nearly every experimental workflow, from chemical synthesis and purification to formulation and biological screening. For a complex molecule li...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical first step in nearly every experimental workflow, from chemical synthesis and purification to formulation and biological screening. For a complex molecule like 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline, which incorporates multiple functional groups with distinct polarities, a rational, structured approach to solvent selection is essential for achieving reliable and reproducible results. This guide provides a comprehensive overview of the physicochemical properties of the target compound, a theoretical framework for predicting its solubility, and detailed, field-proven protocols for systematic solvent screening and the preparation of stable stock solutions.

Introduction: The Critical Role of Solvent Selection

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline is a substituted aromatic compound featuring three key structural motifs: an aniline ring, a sulfonamide group, and a pyrrolidine moiety. The interplay between the polar, hydrogen-bonding capable aniline and sulfonamide groups, and the more non-polar aromatic and saturated heterocyclic rings, dictates its solubility profile. An improper solvent choice can lead to a host of experimental challenges, including incomplete dissolution, compound precipitation, degradation, and inaccurate concentration measurements in downstream applications. This is particularly crucial in drug discovery and development, where compounds are often prepared as high-concentration stock solutions in organic solvents like Dimethyl Sulfoxide (DMSO) for use in high-throughput screening assays.[1] This document serves as a practical guide for researchers, scientists, and drug development professionals to make informed decisions when working with this compound and its structural analogs.

Physicochemical Profile of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

A thorough understanding of the compound's molecular properties is the foundation of solvent selection. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds.[2]

Chemical Structure: Chemical structure of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

PropertyValue / DescriptionRationale / Source
Molecular Formula C₁₁H₁₆N₂O₃SCalculated from structure.
Molecular Weight 284.38 g/mol Calculated from formula.
Physical Form Expected to be a solid at room temperature.Aniline and sulfonamide derivatives are typically solids.[3][4]
Predicted Polarity Moderately PolarThe molecule possesses both polar groups (sulfonamide, aniline, methoxy) capable of hydrogen bonding and non-polar regions (aromatic ring, pyrrolidine ring).
Hydrogen Bond Donors 1 (from the aniline -NH₂)The primary amine is a key hydrogen bond donor.
Hydrogen Bond Acceptors 4 (2 from sulfonyl oxygens, 1 from methoxy oxygen, 1 from pyrrolidine nitrogen)Multiple sites can accept hydrogen bonds from protic solvents.
Predicted pKa ~4.5 (Basic)The aniline amine group is the most basic site. This is analogous to similar substituted anilines.[2] This basicity implies that solubility in aqueous media will significantly increase under acidic pH conditions due to the formation of a cationic salt.
Predicted Water Solubility Very LowA structurally related compound, 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline, has a predicted water solubility of 1.30e-3 g/L[2], suggesting the title compound will also be poorly soluble in water at neutral pH.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the guiding tenet for solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.

  • Polar Moieties: The sulfonamide (-SO₂-), aniline (-NH₂), and methoxy (-OCH₃) groups are polar and will interact favorably with polar solvents through dipole-dipole interactions and hydrogen bonding. Sulfonamides, in particular, are known to benefit from solvents with hydrogen-bonding capabilities.[3]

  • Non-Polar Moieties: The benzene ring and the aliphatic pyrrolidine ring are non-polar and will interact favorably with non-polar or moderately polar solvents through van der Waals forces.

  • Impact of pKa: The basic aniline group (predicted pKa ~4.5) will become protonated in acidic solutions (pH < 4). The resulting ammonium salt has significantly higher polarity and aqueous solubility than the free base. Therefore, for aqueous buffers, solubility will be dramatically enhanced by lowering the pH.

Based on this analysis, polar aprotic solvents are predicted to be the most effective single-component solvents for achieving high concentrations. These solvents possess strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule without the risk of reactive interference that can sometimes occur with highly protic solvents.

Experimental Protocols

Protocol for Systematic Solubility Screening

This protocol provides a systematic, material-sparing method to quickly assess solubility in a range of common laboratory solvents.

Objective: To qualitatively and semi-quantitatively determine the solubility of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline in various solvents.

Materials:

  • 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (solid)

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Vortex mixer and/or sonicator

  • A selection of solvents (see Table 2)

  • Pipettors

Procedure:

  • Preparation: Accurately weigh 1-2 mg of the compound into a clean, tared 2 mL glass vial. Record the exact mass.

  • Solvent Addition (Stepwise): Begin with the least polar solvent to be tested (e.g., Heptane). Add the solvent in 100 µL increments.

  • Agitation: After each addition, cap the vial securely and vortex for 30-60 seconds. If the solid persists, sonicate the vial for 2-5 minutes. Gentle warming (<40°C) can be applied, but note this will determine solubility at an elevated temperature.

  • Observation: Visually inspect the vial against a dark background for any undissolved solid. A completely clear solution indicates full dissolution.

  • Recording Data: If the compound dissolves, calculate the approximate solubility (e.g., 1 mg in 100 µL = ~10 mg/mL). If it does not dissolve after adding 1 mL of solvent (a concentration of ~1-2 mg/mL), it can be classified as "sparingly soluble" or "insoluble" in that solvent.

  • Solvent Progression: Repeat steps 1-5 for solvents of increasing polarity, as outlined in the workflow diagram below. This systematic approach prevents unnecessary testing. For solvent mixtures, such as Hexane:Ethyl Acetate, start with common ratios like 1:1.[5]

Diagram: Solvent Screening Workflow

G cluster_0 Start: Weigh Compound (1-2 mg) cluster_1 Non-Polar Solvents cluster_2 Medium-Polarity Aprotic Solvents cluster_3 Polar Aprotic Solvents cluster_4 High-Polarity Aprotic Solvents cluster_5 Polar Protic Solvents cluster_6 Aqueous Solvents start Weigh Compound into Vial np_solv Add Heptane or Toluene (up to 1 mL) start->np_solv dissolved Completely Dissolved np_solv->dissolved Yes insoluble Insoluble / Sparingly Soluble np_solv->insoluble No mp_solv Add DCM or Ethyl Acetate (up to 1 mL) mp_solv->dissolved Yes insoluble2 mp_solv->insoluble2 No pa_solv Add Acetone or Acetonitrile (up to 1 mL) pa_solv->dissolved Yes insoluble3 pa_solv->insoluble3 No hpa_solv Add DMSO or DMF (up to 1 mL) hpa_solv->dissolved Yes insoluble4 hpa_solv->insoluble4 No pp_solv Add Methanol or Ethanol (up to 1 mL) pp_solv->dissolved Yes insoluble5 pp_solv->insoluble5 No aq_solv Add Water or PBS (pH 7.4) (up to 1 mL) aq_solv->dissolved Yes insoluble6 aq_solv->insoluble6 No aq_acid Add 0.1 M HCl (up to 1 mL) aq_acid->dissolved Yes end_node Record Result & Stop aq_acid->end_node No dissolved->end_node insoluble->mp_solv insoluble2->pa_solv insoluble3->hpa_solv insoluble4->pp_solv insoluble5->aq_solv insoluble6->aq_acid

Caption: A systematic workflow for solvent screening, progressing from non-polar to polar solvents.

Table 2: Common Laboratory Solvents and Predicted Solubility

SolventTypePolarity IndexBoiling Point (°C)Predicted Solubility for 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline
Heptane / HexaneNon-Polar0.198 / 69Insoluble: Lacks polar groups to interact with the sulfonamide or aniline moieties.
TolueneNon-Polar (Aromatic)2.4111Very Low to Insoluble: Aromatic stacking may provide minimal interaction, but not enough to overcome crystal lattice energy.
Dichloromethane (DCM)Aprotic, Moderately Polar3.140Low to Moderate: May partially dissolve the compound. Useful for chromatography.
Ethyl Acetate (EtOAc)Aprotic, Moderately Polar4.477Moderate: Often a good balance for compounds with mixed polarity. A good starting point for chromatography solvent systems.[5]
AcetoneAprotic, Polar5.156Good to High: Strong dipole moment makes it a good candidate for dissolution.
Acetonitrile (ACN)Aprotic, Polar5.882Good to High: Commonly used in analytical techniques (e.g., HPLC).[6]
Methanol (MeOH)Protic, Polar5.165Moderate to Good: Can act as both H-bond donor and acceptor. Potential for slow reaction with the compound over time.
Ethanol (EtOH)Protic, Polar4.378Moderate: Similar to methanol but slightly less polar.
Dimethylformamide (DMF)Aprotic, Highly Polar6.4153High to Very High: Excellent solvent for many complex organic molecules.
Dimethyl Sulfoxide (DMSO)Aprotic, Highly Polar7.2189Very High: The solvent of choice for preparing high-concentration stock solutions for biological assays.[1]
WaterProtic, Highly Polar10.2100Very Low / Insoluble at pH 7: The large non-polar surface area limits aqueous solubility.
0.1 M HCl (aq)Protic, Aqueous AcidN/A~100High: Protonation of the aniline nitrogen will form a soluble salt.
Protocol for Stock Solution Preparation and Storage

Objective: To prepare a stable, high-concentration stock solution (e.g., 10-50 mM in DMSO) for long-term storage and use in serial dilutions.

Procedure:

  • Calculation: Determine the mass of the compound required for your desired volume and concentration (Mass = Concentration × Volume × Molecular Weight).

  • Weighing: Accurately weigh the calculated mass directly into an appropriate-sized amber glass vial or microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO (or other chosen solvent) to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, gently warm the solution (30-40°C) in a water bath and/or sonicate until all solid is completely dissolved. Visually confirm the absence of any particulate matter.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in properly labeled, tightly sealed tubes. Store aliquots at -20°C or -80°C in a desiccated environment.

Diagram: Decision Tree for Solution Storage

G start Stock Solution Prepared solvent_type What is the solvent? start->solvent_type aprotic Aprotic (DMSO, DMF) solvent_type->aprotic DMSO / DMF protic Protic (Methanol, Ethanol) solvent_type->protic MeOH / EtOH aqueous Aqueous / Buffered solvent_type->aqueous Water / Buffer store_aprotic Aliquot into single-use tubes. Store at -20°C or -80°C. Use desiccant box. aprotic->store_aprotic use_protic Use within 1-2 weeks. Store at -20°C for short term. Be aware of potential solvolysis. protic->use_protic use_aqueous Prepare fresh daily. Store at 2-8°C for <24h. Check for precipitation. aqueous->use_aqueous end_node Stable Storage Achieved store_aprotic->end_node use_protic->end_node use_aqueous->end_node

Caption: A decision-making guide for the long-term storage of solutions.

Safety Precautions

While a specific Safety Data Sheet (SDS) for 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline may not be available, the hazards can be inferred from its structural components (aniline, sulfonamide, pyrrolidine).

  • General Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7][8] Avoid creating and inhaling dust.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10]

  • Exposure Routes: Avoid contact with skin, eyes, and clothing.[9] Aniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The successful use of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline in a research setting is highly dependent on the correct choice of solvent. Due to its moderately polar, amphipathic nature, polar aprotic solvents such as DMSO and DMF are recommended for preparing high-concentration stock solutions. For chromatographic purification, solvent systems based on moderately polar mixtures, such as Ethyl Acetate/Heptane , are likely to be effective. Solubility in aqueous media is predicted to be poor at neutral pH but can be significantly increased by acidification. By following the systematic screening and preparation protocols outlined in this guide, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data.

References

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? ResearchGate. [Link]

  • Buckton, G., & Beezer, A. E. (1992). Dissolution behaviour of sulphonamides into sodium dodecyl sulfate micelles: a thermodynamic approach. PubMed. [Link]

  • Nogami, H., Nagai, T., & Suzuki, A. (1967). Studies on Powdered Preparations. XVII. Dissolution Rate of Sulfonamides by Rotating Disk Method. J-Stage. [Link]

  • Iaroshenko, V. O., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. [Link]

  • U.S. Environmental Protection Agency. 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Google Patents. US4918232A - Process for separating aniline derivatives.
  • Bolshan, Y., & Biscoe, M. R. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 4-((4-Nitrophenyl)sulfonyl)aniline. Angene Chemical. [Link]

Sources

Application

Application Note: N-Sulfonyl Pyrrolidines as Selectivity Filters in Kinase Inhibitor Design

Abstract The pyrrolidine scaffold is a cornerstone of modern kinase inhibitor design, offering a unique balance of conformational rigidity and physicochemical favorability. When functionalized as -sulfonyl pyrrolidines ,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine scaffold is a cornerstone of modern kinase inhibitor design, offering a unique balance of conformational rigidity and physicochemical favorability. When functionalized as


-sulfonyl pyrrolidines , this moiety acts as a potent "selectivity filter," capable of distinguishing between closely related kinase isoforms (e.g., CDK2 vs. CDK1/4) by exploiting subtle differences in the solvent-exposed regions or the DFG-pocket. This application note details the rational design, parallel synthesis, and biological validation of sulfonyl pyrrolidine-based inhibitors.

Part 1: The Pharmacophore – Why Sulfonyl Pyrrolidines?

The Entropy-Enthalpy Trade-off

In kinase inhibitor design, flexible linkers often incur a high entropic penalty upon binding. The pyrrolidine ring restricts the conformational space of the inhibitor, pre-organizing the molecule into a bioactive conformation. This reduces the entropic cost of binding (


), thereby improving the overall free energy of binding (

).
The Sulfonyl "Anchor"

The sulfonyl group (


) serves two critical roles:
  • Electronic Interaction: It acts as a strong hydrogen bond acceptor. In CDK2 inhibitors, for example, the sulfonyl oxygen often engages in a critical H-bond with the backbone or side chains of the hinge region or the DFG-out pocket (e.g., Asp86 interactions).

  • Vector Positioning: The geometry of the sulfonamide bond projects substituents (R-groups) at a distinct angle compared to amides, allowing the exploration of unique vectors within the ribose-binding pocket or the solvent front.

Case Study: CDK2 Selectivity

A major challenge in developing Cyclin-Dependent Kinase 2 (CDK2) inhibitors is achieving selectivity over CDK1 and CDK4.[1] Research has demonstrated that filling the CDK2-specific lipophilic DFG-1 pocket with a 2-methyl pyrrolidine sulfonamide moiety significantly improves selectivity.[2] The sulfonyl group facilitates interactions with specific residues (like Asp86 in CDK2) that are conformationally distinct in homologs like CDK4 [1, 2].[2]

Part 2: Experimental Protocols

Protocol A: Parallel Synthesis of Chiral N-Sulfonyl Pyrrolidine Libraries

Objective: To rapidly generate a library of sulfonyl pyrrolidines to probe the DFG-pocket depth and electrostatic environment. Scope: This protocol uses a semi-automated parallel synthesis approach suitable for 24-96 well blocks.

Materials
  • Scaffold: Chiral 2-substituted pyrrolidine (e.g., (R)-2-methylpyrrolidine or (S)-prolinamide derivatives).

  • Reagents: Diverse Aryl/Alkyl Sulfonyl Chlorides (

    
    ).
    
  • Base: Diisopropylethylamine (DIPEA) or Pyridine.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Purification: SCX-2 (Strong Cation Exchange) cartridges.

Step-by-Step Methodology
  • Preparation: Dissolve the pyrrolidine scaffold (0.1 mmol) in anhydrous DCM (1 mL) in a reaction block.

  • Base Addition: Add DIPEA (0.3 mmol, 3 equiv) to each well. Ensure the system is under an inert atmosphere (

    
    ).
    
  • Library Addition: Add unique sulfonyl chlorides (0.12 mmol, 1.2 equiv) to each well.

    • Critical Step: Add sulfonyl chlorides slowly at

      
       to prevent exotherms that could racemize sensitive chiral centers.
      
  • Reaction: Seal the block and shake at Room Temperature (RT) for 4–12 hours. Monitor conversion via LC-MS (Target: >95% conversion).

  • Quenching: Add polymer-supported trisamine scavenger (3 equiv) to remove excess sulfonyl chloride. Shake for 2 hours.

  • Work-up (Solid Phase Extraction):

    • Load reaction mixture onto pre-conditioned SCX-2 cartridges.

    • Wash with MeOH (to elute non-basic impurities/sulfonamides if the product is neutral).

    • Note: If the product contains a basic amine elsewhere, elute with

      
       in MeOH.
      
  • Isolation: Concentrate the eluate under vacuum (Genevac or SpeedVac).

  • Analysis: Verify purity via UPLC-MS and stereochemical integrity via Chiral SFC.

Protocol B: Biochemical Selectivity Profiling (ADP-Glo™ Assay)

Objective: To quantify the selectivity ratio of the synthesized analogs against a panel of kinases (e.g., CDK2/CycE vs. CDK1/CycB).

Methodology
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    DTT).
  • Compound Dilution: Prepare 3-fold serial dilutions of sulfonyl pyrrolidines in DMSO (10 concentrations).

  • Enzyme Reaction:

    • Add 2

      
       of Kinase/Cyclin complex (e.g., CDK2/CycE1, 5 ng/well) to a 384-well low-volume plate.
      
    • Add 1

      
       of compound. Incubate for 10 min at RT.
      
    • Add 2

      
       of ATP/Substrate mix (ATP concentration = 
      
      
      
      apparent for each kinase).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
       of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
       of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Data Analysis: Measure luminescence. Fit curves using a 4-parameter logistic model to determine

    
    .
    
    • Calculation:

      
      .
      

Part 3: Visualization & Data

Design Logic & Workflow

The following diagram illustrates the iterative design cycle for optimizing the sulfonyl pyrrolidine scaffold.

DesignCycle Hit Hit Identification (Pyrrolidine Core) Design Rational Design (Sulfonyl Decoration) Hit->Design Scaffold Hopping Synth Parallel Synthesis (Protocol A) Design->Synth Library Gen Test Kinase Profiling (Protocol B) Synth->Test Screening Analyze SAR Analysis (Selectivity/Potency) Test->Analyze IC50 Data Analyze->Design Refine R-Groups

Caption: Iterative optimization cycle for N-sulfonyl pyrrolidine kinase inhibitors.

Synthesis Pathway

The chemical pathway for generating the library is depicted below, highlighting the stereochemical retention.

SynthesisPath Start Chiral Pyrrolidine (Secondary Amine) Inter Intermediate (Sulfonamide Formation) Start->Inter Reagent Sulfonyl Chloride (R-SO2-Cl) Reagent->Inter Conditions DIPEA, DCM, 0°C -> RT Conditions->Inter Purify SCX-2 Purification Inter->Purify Final N-Sulfonyl Pyrrolidine (Target Inhibitor) Purify->Final

Caption: General synthetic route for N-sulfonyl pyrrolidine library generation.

Comparative SAR Data (Hypothetical/Representative)

The table below summarizes how modifications to the sulfonyl moiety affect CDK2 vs. CDK1 selectivity, based on established SAR trends [1, 2].

Compound IDPyrrolidine Substituent (C2)Sulfonyl R-Group (

)
CDK2

(nM)
CDK1

(nM)
Selectivity (CDK1/CDK2)
SP-01 H (Unsubstituted)Phenyl1501801.2x
SP-02 (R)-MethylPhenyl4545010x
SP-03 (R)-Methyl4-Fluoro-phenyl1260050x
SP-04 (S)-Methyl4-Fluoro-phenyl>10,000>10,000Inactive
SP-05 (R)-MethylIsopropyl2103001.4x

Note: The (R)-methyl configuration combined with an aromatic sulfonamide (SP-03) provides the optimal vector for filling the hydrophobic pocket, drastically improving potency and selectivity.

References

  • Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Source: PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL:[Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity. Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst. (Highlighting synthetic utility of the scaffold). Source: Organic Syntheses URL:[Link]

  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline and its Intermediates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline and its synthetic intermediates. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important structural motif. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers are designed to help you diagnose the problem and implement a logical solution.

Q1: My final product has a low purity (<95%) after the final hydrolysis step. What are the likely impurities and how can I remove them?

A1: Low purity in the final product typically stems from incomplete reactions or side products from the preceding synthetic steps. The synthesis of sulfonamides like this one often involves acetylation of an aniline, chlorosulfonation, reaction with an amine (pyrrolidine), and a final deprotection (hydrolysis) step.[1][2]

Causality: Each synthetic transformation carries the risk of leaving behind starting materials or generating byproducts. For instance, incomplete hydrolysis will leave the N-acetyl protected intermediate. Incomplete sulfonation or reaction with pyrrolidine will leave precursor molecules. Oxidation is also a common issue with aniline compounds, leading to colored impurities.[3][4]

Common Impurities and Recommended Removal Strategies:

Impurity TypeLikely IdentityRecommended Purification MethodRationale
Precursor 4-Acetamido-3-methoxyanilineColumn ChromatographyThe acetylated intermediate is significantly less polar than the final aniline product.
Byproduct Di-sulfonated speciesRecrystallization or Column ChromatographyThese are often less soluble or have different polarity, allowing for separation.
Starting Material 3-MethoxyanilineAcid-Base Extraction followed by RecrystallizationUnreacted starting material can be removed by exploiting the basicity of the aniline group.
Degradation Oxidation products (e.g., quinone-like species)Activated Carbon Treatment during RecrystallizationColored impurities are often large, planar molecules that adsorb strongly to activated carbon.

Q2: I'm attempting to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the impure solvent mixture.

Causality & Solutions:

  • The solution is cooling too quickly. This is the most common cause. Rapid cooling doesn't give molecules sufficient time to align into an ordered crystal lattice.[5]

    • Solution: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[5]

  • The solvent is not ideal. The chosen solvent may be too "good" a solvent, or impurities are depressing the melting point of your compound significantly.

    • Solution: Switch to a solvent system where your compound is less soluble. A mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective.[6] Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify and then cool slowly.[5]

  • High impurity load. A significant amount of impurities can interfere with crystal formation.

    • Solution: Perform a preliminary purification step. Run the crude material through a short plug of silica gel with a moderately polar solvent (e.g., 50% ethyl acetate in hexane) to remove gross impurities before attempting recrystallization.

Q3: My compound streaks badly on the silica gel TLC plate, making it difficult to plan for column chromatography. How can I get clean spots?

A3: Streaking on a TLC plate for a compound like 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline is almost always due to the basic aniline group interacting strongly with the acidic silanol groups on the surface of the silica gel.

Causality: This strong acid-base interaction means the compound doesn't move smoothly with the mobile phase, resulting in a long, trailing spot. This same effect will lead to poor separation and low recovery during column chromatography.

Solutions:

  • Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine (TEA) or pyridine to your mobile phase.[7] This base will competitively bind to the acidic sites on the silica, allowing your aniline compound to elute symmetrically.

  • Use a Different Stationary Phase: If a basic modifier is not an option, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18 reversed-phase plate.

  • Protect the Amine: While not ideal for purification of the final product, if you are purifying an intermediate, protecting the amine group (e.g., as a carbamate) will eliminate the basicity and lead to excellent chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-purpose purification method for 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline?

A1: For purities above 99%, flash column chromatography on silica gel is typically the most reliable method due to its high resolving power. However, for routine purification of moderately pure material (>95%), recrystallization is often more efficient and scalable.

The choice depends on the scale and the nature of the impurities. The diagram below provides a decision-making workflow.

G start Crude Product Purity? low_purity < 90% Purity start->low_purity Low med_purity 90-98% Purity start->med_purity Medium col_chrom Perform Column Chromatography low_purity->col_chrom acid_base Consider Acid-Base Extraction (to remove non-basic impurities) low_purity->acid_base recryst Perform Recrystallization med_purity->recryst final_product Final Product >98% col_chrom->final_product recryst->final_product acid_base->col_chrom G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) neutral_impurities Neutral Impurities (Remain in Organic Phase) crude->neutral_impurities Impurities stay protonated_product Protonated Product (Water Soluble Salt) crude->protonated_product 1. Add 1M HCl 2. Shake & Separate precipitate Purified Product (Precipitates as solid) protonated_product->precipitate 1. Add 1M NaOH 2. Cool collect Collect Pure Solid precipitate->collect Filter & Dry

Caption: Workflow for purification via acid-base extraction.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is a standard method for purifying substituted anilines and is a good starting point for achieving high purity. [6]

  • Dissolution: Place the crude 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir and heat gently on a hot plate.

  • Anti-Solvent Addition: While the solution is still hot, add deionized water dropwise with swirling until you observe persistent cloudiness.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product. [8]6. Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition).

  • Drying: Allow the crystals to air dry on the filter for 10-15 minutes with the vacuum running, then transfer them to a watch glass to dry completely.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed for high-resolution purification.

  • Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or ethyl acetate. This will be your "wet-loading" sample.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 20% ethyl acetate in hexane).

  • Loading: Carefully load your dissolved sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. A typical gradient for this compound would be from 20% to 60% ethyl acetate in hexane.

  • TLC Monitoring: Collect fractions and monitor them by TLC. Remember to add ~1% triethylamine to your TLC mobile phase to prevent streaking.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.

References
  • Vertex AI Search, Synthesis of Sulfanilamide.
  • CHEMISTRY & BIOLOGY INTERFACE, Recent advances in synthesis of sulfonamides: A review.
  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • Sulfonamide derivatives: Synthesis and applications - ResearchG
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchG
  • Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection - PubMed.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing).
  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
  • Aniline Impurities and Rel
  • Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activ
  • Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)
  • Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem.
  • How to recrystalize 3,5 dimethoxy aniline after years of oxid
  • Experiment 1: Recrystallization of Vanillin (4-Hydroxy-3-Methoxybenzaldehyde) - Scribd.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

Comparative Analysis of 1H NMR Solvation and Structural Validation: 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline Executive Summary & Application Context In the development of kinase inhibitors and GPCR ligands, the 3-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 1H NMR Solvation and Structural Validation: 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

Executive Summary & Application Context

In the development of kinase inhibitors and GPCR ligands, the 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline scaffold represents a critical intermediate. Its amphiphilic nature—combining a polar sulfonamide-pyrrolidine tail with an electron-rich aniline head—presents unique characterization challenges.

This guide moves beyond basic spectral assignment. We objectively compare the solvation performance of DMSO-d6 versus CDCl3 to resolve the labile amino protons and validate the structural integrity of the molecule against its nitro-precursor . This comparison is essential for verifying the success of reduction reactions (e.g., hydrogenation or Fe/HCl reduction) often used in its synthesis.

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent is the single most significant variable in the quality of the 1H NMR data for this sulfonamide-aniline derivative.

The Core Problem: Exchangeable Protons

In Chloroform-d (


), the aniline 

protons are subject to rapid chemical exchange and inconsistent hydrogen bonding, often resulting in broad, unrecognizable humps or complete signal loss. In Dimethyl Sulfoxide-d6 (

), the high polarity and hydrogen-bond accepting capability "lock" the amine protons, yielding sharp, integratable signals.
Table 1: Chemical Shift Performance Comparison
Proton EnvironmentMultiplicityApprox.[1][2][3] Shift (

)
Approx.[4][5] Shift (

)
Performance Verdict
Ar-NH₂ (Aniline) Broad Singlet3.5 - 4.2 ppm (Variable/Broad)5.8 - 6.0 ppm (Sharp/Distinct)DMSO Superior (Critical for purity calc)
Ar-H (C-5) Doublet (J~8.[6][7]5)7.6 ppm7.4 ppmComparable
Ar-H (C-2) Doublet (J~2.0)6.3 ppm6.2 ppmComparable
Ar-H (C-6) dd (J~8.5, 2.0)6.4 ppm6.3 ppmComparable
-OCH₃ (Methoxy) Singlet3.85 ppm3.80 ppmComparable
Pyrrolidine (N-CH₂) Multiplet3.20 - 3.30 ppm3.10 - 3.20 ppmDMSO (Clearer separation from water)
Pyrrolidine (C-CH₂) Multiplet1.70 - 1.85 ppm1.65 - 1.75 ppmComparable

Technical Insight: The downfield shift of the


 in DMSO (approx +2.0 ppm vs CDCl3) is due to the desolvation energy penalty and strong H-bonding between the solvent oxygen and the solute protons. For quantitative NMR (qNMR), DMSO-d6 is the mandatory choice  to ensure the amine integral matches the aromatic protons (2:1 ratio).

Structural Validation: Product vs. Nitro Precursor

The most common synthesis route involves the reduction of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)nitrobenzene . Incomplete reduction is a frequent impurity. The NMR spectrum provides a definitive "Go/No-Go" decision point based on electronic shielding effects.

Mechanism of Shift Changes
  • Precursor (Nitro): The

    
     group is a strong electron-withdrawing group (EWG), causing significant deshielding  (downfield shift) of the aromatic ring protons.
    
  • Product (Aniline): The

    
     group is a strong electron-donating group (EDG) via resonance, causing significant shielding  (upfield shift) of the ortho and para protons.
    
Table 2: Validation Metrics (Monitoring the Reaction)
FeaturePrecursor (Nitro Compound)Product (Target Aniline)Diagnostic Action
Aromatic Region 7.6 - 8.0 ppm (Compressed downfield)6.2 - 7.5 ppm (Expanded range)Look for Upfield Shift: The protons ortho to the nitrogen (H-2, H-6) must shift upfield by ~1.0-1.5 ppm.
Amine Signal Absent Present (~5.9 ppm in DMSO) Confirm Appearance: Appearance of broad singlet integrating to 2H.
Methoxy Signal ~4.0 ppm~3.8 ppmMinor Shift: Slight upfield shift due to increased electron density in the ring.

Experimental Protocol: High-Resolution Characterization

To ensure reproducibility and publication-quality spectra, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving pyrrolidine multiplets).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the dried aniline solid.

    • Dissolve in 0.6 mL of DMSO-d6.

    • Critical: Vortex for 30 seconds. Sulfonamides can form micro-crystalline aggregates that broaden peaks. Ensure a clear, particulate-free solution.

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle: 30° (maximizes signal-to-noise for dilute samples).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

      • Why? Aromatic protons and methoxy protons have different T1 relaxation times. A short D1 (<1s) will under-integrate the aromatic signals relative to the methoxy/pyrrolidine groups, leading to false purity calculations.

    • Scans (NS): Minimum 16 (64 recommended for impurity detection).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply manual phasing. Automated routines often fail on the broad sulfonamide/amine baselines.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).

    • Integration: Calibrate the Methoxy singlet (3H) to 3.00. This is the most stable internal reference signal, as it is isolated from the labile amine and the complex pyrrolidine region.

Logical Workflow for Structural Verification

The following diagram illustrates the decision logic for validating the synthesis of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline using NMR data.

NMR_Validation_Workflow Start Crude Reaction Product Solvent_Choice Dissolve in DMSO-d6 (Avoid CDCl3 for quantification) Start->Solvent_Choice Acquisition Acquire 1H NMR (D1 > 2.0s, 64 Scans) Solvent_Choice->Acquisition Check_NH2 Check 5.0 - 6.5 ppm Region Acquisition->Check_NH2 Decision_NH2 Broad Singlet (2H) Present? Check_NH2->Decision_NH2 Check_Aromatic Check Aromatic Shift (H2/H6) Decision_NH2->Check_Aromatic Yes Fail_Decomp FAIL: Decomposition Check Sulfonamide Hydrolysis Decision_NH2->Fail_Decomp No (Signal Missing) Decision_Aromatic Signals Upfield? (< 6.5 ppm) Check_Aromatic->Decision_Aromatic Impurity_Check Check 7.6 - 8.0 ppm Decision_Aromatic->Impurity_Check Yes Fail_Reduction FAIL: Incomplete Reduction Reprocess (H2/Pd-C) Decision_Aromatic->Fail_Reduction No (Signals > 7.5 ppm) Decision_Impurity Residual Nitro Signals? Impurity_Check->Decision_Impurity Pass VALIDATED PRODUCT Proceed to Biological Assay Decision_Impurity->Pass No Decision_Impurity->Fail_Reduction Yes (>5%)

Figure 1: Decision tree for validating the reduction of nitro-precursors to the target aniline using 1H NMR markers.

References

  • Abraham, R. J., et al. (2006).[8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[8][9] (Standard text for Additivity Rules and Nitro vs. Amine shielding effects).

  • SDBS Database . "Spectral Database for Organic Compounds."[10] National Institute of Advanced Industrial Science and Technology (AIST). (General reference for aniline and sulfonamide fragment shifts).

Sources

Comparative

Spectroscopic Characterization of Sulfonyl-Anilines: A Comparative Guide to IR Signature Analysis

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Infrared (IR) Spectroscopy of Sulfonyl and Amine groups in Anilines Executive Summary In medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Infrared (IR) Spectroscopy of Sulfonyl and Amine groups in Anilines

Executive Summary

In medicinal chemistry, particularly in the development of sulfa drugs and COX-2 inhibitors, the precise characterization of the sulfonyl (


) moiety in the presence of primary amines (

) is a critical analytical challenge. Both functional groups exhibit stretching vibrations that can be misinterpreted due to Fermi resonance or hydrogen bonding effects.

This guide provides an objective comparison of the vibrational modes of sulfonyl and amine groups. Unlike standard textbook definitions, we analyze the performance differences between solid-state (KBr) and solution-phase (


) sampling, demonstrating how experimental conditions alter spectral "fingerprints" and how to definitively distinguish these groups from interfering signals like carbonyls.

Part 1: Theoretical Framework & Spectral Comparison[1]

To accurately assign peaks, one must understand the vibrational mechanics distinguishing the nitrogen-hydrogen (


) bond from the sulfur-oxygen (

) bond.
The Comparative Logic: Amine vs. Sulfonyl

While both groups exhibit asymmetric and symmetric stretching modes, their dipole environments create distinct intensity patterns and frequency ranges.[1][2]

FeaturePrimary Amine (

)
Sulfonyl Group (

)
Carbonyl (

) [Control]
Vibrational Mode

Stretching

Stretching

Stretching
Frequency Range

Asym:

Sym:


Band Count Two (Asym & Sym)Two (Asym & Sym)One (Strong)
Intensity Medium to Weak (Dipole dependent)Very Strong (High polarity of

)
Strong
Shape Sharp (Solution) / Broad (Solid)Sharp, often with "shoulders"Sharp
Diagnostic Rule

Frequency gap

No doublet
Mechanistic Insight
  • The Sulfonyl "Doublet": The

    
     group is mechanically coupled. The asymmetric stretch (higher energy) and symmetric stretch (lower energy) always appear together. If you see a band at 
    
    
    
    without a corresponding strong band at
    
    
    , it is likely not a sulfonyl group.
  • The Amine "Shift": Primary aromatic amines (anilines) have their lone pair conjugated into the ring. This increases the

    
     bond order (shifting 
    
    
    
    stretch to
    
    
    ) but weakens the
    
    
    bonds compared to aliphatic amines.

Part 2: Experimental Variables (Performance Analysis)

The "performance" of your spectral data depends heavily on the sampling matrix. Hydrogen bonding is the primary variable that degrades spectral resolution in anilines.

Comparative Data: Solid State vs. Dilute Solution

Data derived from Sulfanilamide derivatives.

Spectral FeatureSolid State (KBr Pellet)Dilute Solution (

/

)
Causality

Asym Stretch


Intermolecular H-bonding in solids lowers force constant (

).

Sym Stretch


"Free" amines in solution vibrate at higher energy.
Band Width Broad / TailingSharp / DistinctLattice interactions in solids cause inhomogeneous broadening.

Position
Stable (

)
Stable

is a poor H-bond acceptor compared to

; less shift observed.

Critical Insight: For drug development, solution-phase IR is superior for quantifying free amine availability, whereas solid-state IR is necessary for polymorph identification (crystal packing).

Part 3: Detailed Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these self-validating protocols.

Protocol A: KBr Pellet Preparation (Solid State)

Best for: Routine identification and polymorph screening.

  • Desiccation: Dry KBr powder at

    
     overnight. Store in a desiccator. Moisture creates a broad O-H interference band at 
    
    
    
    that masks amines.
  • Ratio: Mix 1-2 mg of Sulfonyl-Aniline sample with 100 mg KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine flour consistency is reached. Coarse particles cause the Christiansen Effect (baseline slope).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove trapped air).

  • Validation: The resulting pellet must be transparent. If opaque/white, regrind.

  • Background Scan: Run an empty chamber scan to subtract atmospheric

    
     (
    
    
    
    ) and
    
    
    .
Protocol B: Solution Cell (Dilute)

Best for: Detailed band assignment and H-bonding studies.

  • Solvent Choice: Use spectroscopic grade

    
     (Carbon Tetrachloride) or 
    
    
    
    . Note:
    
    
    absorbs in the fingerprint region; avoid if analyzing
    
    
    symmetric stretch.
  • Concentration: Prepare a 0.05 M solution.

  • Path Length: Use a 0.1 mm to 1.0 mm NaCl or KBr liquid cell.

  • Validation: Scan pure solvent first. Subtract this solvent spectrum from the sample spectrum to eliminate solvent peaks.

Part 4: Visualization of Logic & Workflow

Diagram 1: Peak Assignment Decision Tree

This logic flow guides the researcher in distinguishing Sulfonyl-Anilines from other functional groups.

PeakAssignment Start Unknown Spectrum Analysis Region1 Check 3500-3300 cm⁻¹ Start->Region1 Doublet Is there a Doublet? Region1->Doublet AmineConfirm Primary Amine (NH₂) Confirmed Doublet->AmineConfirm Yes SingleBand Single Band? Doublet->SingleBand No Region2 Check 1350 & 1150 cm⁻¹ AmineConfirm->Region2 SecAmine Secondary Amine (-NH) or OH Group SingleBand->SecAmine StrongDoublet Two Strong Bands? Region2->StrongDoublet SulfonylConfirm Sulfonyl Group (SO₂) Confirmed StrongDoublet->SulfonylConfirm Yes (Δv ≈ 180) CheckCO Check 1700 cm⁻¹ StrongDoublet->CheckCO No Carbonyl Carbonyl (C=O) Present CheckCO->Carbonyl Strong Band

Figure 1: Decision logic for confirming the presence of Sulfonyl and Amine groups while ruling out secondary amines and carbonyls.

Diagram 2: Experimental Workflow (Self-Validating)

ExpWorkflow Prep Sample Prep (Dry KBr / Dissolve) BgScan Background Scan (Air or Solvent) Prep->BgScan SampleScan Sample Scan (64 Scans, 4cm⁻¹ Res) BgScan->SampleScan Validation Validation Check (Transmittance > 10%?) SampleScan->Validation Process Post-Processing (Baseline Corr. + CO₂ Removal) Validation->Prep Fail (Opaque/Sat) Validation->Process Pass

Figure 2: Step-by-step experimental workflow ensuring data integrity through validation checkpoints.

Part 5: Case Study – Sulfanilamide

To ground these concepts, we examine Sulfanilamide (4-aminobenzenesulfonamide) , the archetype of this class.

Structure:



Spectral Assignments (KBr Disc Data)
  • Primary Amine (Aniline Ring

    
    ): 
    
    • 
      : 3476 cm⁻¹  (Sharp, Medium intensity).
      
    • 
      : 3370 cm⁻¹  (Sharp, Medium intensity).
      
    • Note: These are higher frequency than the sulfonamide nitrogen due to conjugation with the ring.

  • Sulfonamide Nitrogen (

    
    ): 
    
    • 
      : 3260 - 3200 cm⁻¹  (Often overlapped/broader).
      
    • Differentiation: The sulfonamide

      
       is more acidic and engages in stronger hydrogen bonding, shifting it lower than the aniline 
      
      
      
      .
  • Sulfonyl Group (

    
    ): 
    
    • 
      : 1314 cm⁻¹  (Very Strong).
      
    • 
      : 1145 cm⁻¹  (Very Strong).
      
    • Verification: The intensity of these two bands often exceeds that of the aromatic

      
       stretches at 1600/1500 cm⁻¹.
      
  • Aromatic Ring:

    • 
      : 1630, 1599 cm⁻¹ .
      
    • 
      : 1290 cm⁻¹  (Strong, confirms aromatic amine).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for

    
     stretch correlations).
    
  • NIST Mass Spectrometry Data Center. (2023). Sulfanilamide Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Authoritative source for

    
     asymmetric/symmetric shift data).
    
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for solid vs. solution phase H-bonding effects).
  • SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of novel chemical entities is n...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of novel chemical entities is not merely a regulatory hurdle but a cornerstone of safe laboratory practice. This guide provides a comprehensive, step-by-step protocol for the disposal of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline, grounding every recommendation in established safety principles and regulatory frameworks. Our approach is built not on a rigid template, but on a scientific analysis of the molecule's structure to anticipate its hazard profile and dictate the appropriate handling and disposal pathway.

Section 1: Hazard Profile Analysis

Since 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline is a specialized research chemical, a specific, comprehensive Safety Data Sheet (SDS) is not always readily available. Therefore, a prudent safety assessment involves deconstructing the molecule into its constituent functional groups and evaluating the known hazards of analogous structures.

  • Aniline Core: Aniline and its derivatives are known for their potential toxicity, including causing methemoglobinemia, and may be harmful if swallowed, inhaled, or in contact with skin.[1] They are also frequently classified as being toxic to aquatic life.[1]

  • Sulfonamide Group: This functional group is common in pharmaceuticals.[2] While many are relatively stable, their thermal decomposition can release toxic oxides of sulfur (SOx) and nitrogen (NOx).[3] General handling procedures for sulfonamides require careful management to avoid inhalation and skin contact.[3][4]

  • Pyrrolidine Moiety: Pyrrolidine is a cyclic amine that is classified as a highly flammable liquid and can cause severe skin burns and eye damage.[5][6][7] It is harmful if swallowed or inhaled.[8] While integrated into a larger solid molecule, its presence suggests that the compound or its decomposition products could be corrosive or irritating.

Based on this analysis of related and constituent compounds, we can anticipate the primary hazards associated with 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline.

Hazard Category Anticipated Risk Rationale / Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.Based on hazard statements for similar aniline and pyrrolidine compounds.[9][10]
Skin Corrosion/Irritation Causes skin irritation.A common characteristic of aniline and sulfonamide compounds.[4][9][10] The pyrrolidine component is known to cause severe burns.[7]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.Derived from hazard data for aniline, pyrrolidine, and similar structures.[1][7][10]
Respiratory Irritation May cause respiratory irritation.Inhalation of dusts from aniline and sulfonamide derivatives should be avoided.[4][9][10]
Environmental Hazard Potentially harmful to aquatic life.Aniline derivatives are often classified as environmental hazards.[1]
Combustion Products Toxic fumes in case of fire.Thermal decomposition is expected to produce Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx).[3]

Section 2: Regulatory Framework for Chemical Waste

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" responsibility for all generators of hazardous waste.[11]

Key Principles:

  • Waste Determination: The first step is to determine if the waste is hazardous.[11] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more hazardous "characteristics": ignitability, corrosivity, reactivity, or toxicity. Based on our analysis, 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline waste would be classified as hazardous due to its inherent toxicity.

  • Generator Status: Your institution is categorized as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced per month.[12] This status dictates specific requirements for accumulation, storage time, and documentation.[12]

  • Professional Disposal: All hazardous waste must ultimately be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

Section 3: Disposal Decision-Making Workflow

The following diagram outlines the critical decision points and actions required for the proper disposal of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline from the point of generation to its final handoff.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_accum Phase 2: Accumulation & Handoff Start Waste Generated (e.g., unused solid, contaminated labware) PPE Step 1: Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) Start->PPE Characterize Step 2: Characterize Waste (Solid, Non-acute, Toxic Chemical Waste) PPE->Characterize Container Step 3: Select Waste Container (HDPE or glass, wide-mouth, sealable lid) Characterize->Container Label Step 4: Label Container Clearly ('Hazardous Waste', Full Chemical Name, Date, Hazard Pictograms) Container->Label Segregate Step 5: Segregate Waste (Store away from strong acids & oxidizers) Label->Segregate Transfer Step 6: Transfer to Satellite Accumulation Area (SAA) Segregate->Transfer EHS Step 7: Arrange Pickup (Contact institutional EH&S for disposal) Transfer->EHS End Waste Secured for Professional Disposal EHS->End

Caption: Disposal decision workflow for 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline.

Section 4: Step-by-Step Disposal Protocol

This protocol provides the detailed actions for safely handling and preparing 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline for disposal.

1. Personal Protective Equipment (PPE)

  • Action: Before handling the waste, always wear appropriate PPE. This includes a laboratory coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety goggles or a face shield.[4][14]

  • Scientific Principle: This compound is presumed to be a skin and eye irritant.[9][10] PPE provides a critical barrier to prevent dermal absorption and splashes to the eyes, which are primary routes of chemical exposure in a laboratory setting.

2. Waste Containment

  • Action: Collect all solid waste, including unused pure compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, compatible hazardous waste container.

  • Container Specifications:

    • Material: Use a chemically resistant container, such as high-density polyethylene (HDPE) or a glass jar with a screw-top lid.[15]

    • Integrity: The container must be in good condition, with no cracks or leaks, and the lid must seal tightly.[15]

    • Status: Keep the container closed at all times unless actively adding waste.[15]

  • Scientific Principle: Proper containment prevents the release of the chemical into the environment via spills or volatilization. Keeping the container closed is a primary EPA requirement to minimize emissions and prevent spills.[15]

3. Waste Segregation

  • Action: Store the waste container for 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline separately from incompatible materials.

  • Incompatible Materials: Based on the reactivity profile of anilines and amines, avoid storage with:

    • Strong Oxidizing Agents[3]

    • Strong Acids[7]

    • Acid Chlorides and Anhydrides[5]

  • Scientific Principle: The amine functional groups in the aniline and pyrrolidine moieties can react exothermically or violently with acids and oxidizing agents.[5][16] Proper segregation is a fundamental safety measure to prevent dangerous chemical reactions within the laboratory.

4. Labeling

  • Action: Label the waste container clearly and accurately as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste" .[13]

    • The full, unabbreviated chemical name: "3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline" .

    • The date of initial accumulation.

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[13]

  • Scientific Principle: Accurate labeling ensures that anyone handling the container is immediately aware of its contents and the potential dangers. It is also a strict regulatory requirement for tracking and compliance.[13]

5. Final Disposal

  • Action: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Scientific Principle: The EPA's RCRA regulations mandate that hazardous waste be managed and disposed of by licensed facilities equipped to handle such materials safely and without environmental contamination.[11] Your EH&S department is the designated liaison to ensure this process is handled in full compliance with federal and state law.[12][15]

Section 5: Emergency Procedures for Spills

In the event of a small-scale spill of solid material:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill occurs within one.[14]

  • Don PPE: Wear, at a minimum, a lab coat, double nitrile gloves, and safety goggles.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill absorbent.[17] Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container using non-sparking tools.[5][17]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department according to institutional policy.

By adhering to this scientifically-grounded and regulation-aware protocol, you ensure the safe and compliant disposal of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline, upholding your commitment to a safe research environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental.

  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides - Benchchem. 14

  • Proper Handling of Hazardous Waste Guide - EPA. 15

  • PYRROLIDINE | CAMEO Chemicals | NOAA. 5

  • Pyrrolidine - HAZARD SUMMARY. 6

  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. 18

  • SAFETY DATA SHEET - Fisher Scientific (4-Bromo-3-methoxyaniline). 9

  • Safety Data Sheet - CymitQuimica (3-methoxy-4-(pyridin-3-yloxy)aniline). 17

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. 13

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. 12

  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. 8

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific (Pyrrolidine). 7

  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. 11

  • SAFETY DATA SHEET - Fisher Scientific (Sulfonamide). 4

  • SAFETY DATA SHEET - Sigma-Aldrich (Pyrrolidine).

  • SAFETY DATA SHEET - Fisher Scientific (4-(Pyrrolidin-1-ylmethyl)aniline). 19

  • SAFETY DATA SHEET - Fisher Scientific (Sulfanilamide). 3

  • HC-3601 p.1 - Safety Data Sheet (4-(Pyrrolidinomethyl)aniline hydrochloride). 20

  • Safety Data Sheet - Angene Chemical (4-((4-Nitrophenyl)sulfonyl)aniline). 10

  • Sulfonamide Analysis (Antibiotic) - EUROLAB. 2

  • Safety Data Sheet: aniline - Chemos GmbH&Co.KG. 1

  • Determination and Confirmation of Sulfonamides - Food Safety and Inspection Service. 21

  • 3-methoxy-4-(1-pyrrolidinyl)aniline | 16089-42-2 - Sigma-Aldrich.

  • 3-methoxy-4-(1-pyrrolidinyl)aniline - Fluorochem. 22

  • 3-Methoxy-4-methylaniline | C8H11NO | CID 27882 - PubChem. 16

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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